molecular formula C26H36Br2O2S2 B567006 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1294515-75-5

2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene

Cat. No. B567006
CAS RN: 1294515-75-5
M. Wt: 604.5
InChI Key: GXGDTYKIKNMZTM-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport .


Synthesis Analysis

This compound has been synthesized as an electron-donating monomer and introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization . It has also been synthesized using Benzo [1,2-b:4,5-b’]dithiophene as a starting material .


Molecular Structure Analysis

The molecule has a planar symmetrical structure, which is conducive to better π-π stacking and good electron delocalization . This structure encourages charge transport, making it a valuable component in the field of organic electronics .


Chemical Reactions Analysis

The compound has been used as a simple electron-donating monomer in the synthesis of high-efficiency organic solar cells . It was introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The melting point ranges from 61.0 to 65.0°C .

Scientific Research Applications

Blended Active Layers in Organic Photovoltaics

In the fabrication of organic photovoltaic devices, BDT-O has been blended with other materials to create active layers. For instance, blended active layers of poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7) and [6,6]-phenylC71-butyric acid methyl ester (PC71BM) have been used in OPVs. These blends enhance performance and exhibit interesting morphological evolution, contributing to the overall efficiency of the devices .

Photodetectors

BDT-O-based materials have been explored for their photodetection capabilities. Their absorption properties in the visible and near-infrared regions make them interesting candidates for use in photodetectors.

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene, also known as 2,6-dibromo-4,8-dioctoxythieno2,3-fbenzothiole, is the electron transport chain in organic solar cells . This compound acts as an electron-donating monomer , contributing to the generation of electric current when exposed to sunlight.

Mode of Action

This compound interacts with its targets through a process called D-A non-equivalent random copolymerization . It is introduced into the D-A backbone of PM6, a polymer used in solar cells, as the third component . This interaction results in changes in the absorption, energy levels, and molecular arrangement of the polymers, enhancing solar light-harvesting and charge transport .

Biochemical Pathways

The affected pathway is the photovoltaic (PV) performance of the polymers in the solar cells . The introduction of this compound into the PM6 polymer enhances the absorption of solar light and improves charge transport, leading to increased efficiency of the solar cells .

Pharmacokinetics

It has a melting point of 63 °C and a boiling point of 632.3±50.0 °C at 760 mmHg . These properties may influence its stability and performance in various environmental conditions.

Result of Action

The result of the action of this compound is the production of high-efficiency organic solar cells . Solar cells fabricated with this compound and the common acceptor Y6 achieved a power conversion efficiency (PCE) of 17.65%, which is significantly higher than that of the reference PM6:Y6-based device .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and light exposure. The devices based on this compound exhibit high thermal- and storage-stability, as well as outstanding photo-stability . This suggests that the compound performs well under various environmental conditions, making it suitable for use in solar cells.

Safety and Hazards

The compound is associated with certain hazards. The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Future Directions

The compound has been intensively studied for its application in OFETs and OPVs . Its defined structure makes it a competitive alternative to polymer counterparts in the fabrication of solution-processed small molecule-based solar cells . Its future directions are likely to continue in the field of organic electronics, particularly in the development of more efficient and stable organic solar cells .

properties

IUPAC Name

2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDTYKIKNMZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738238
Record name 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1294515-75-5
Record name 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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